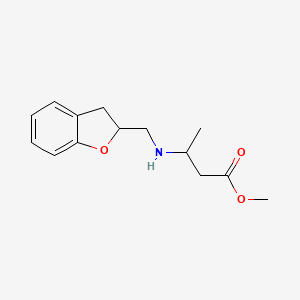![molecular formula C14H21NO3 B7559239 2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559239.png)
2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid, also known as CPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAA is a derivative of piperidine and has been studied for its ability to act as a potent analgesic and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid is not fully understood, but it is believed to involve the modulation of the activity of certain neurotransmitters and receptors in the central nervous system. This compound has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and mood. It may also interact with other receptors and ion channels to produce its effects.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. Studies have shown that this compound can reduce pain and inflammation, lower body temperature, and decrease locomotor activity. It may also have anxiolytic and sedative effects.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid as a research tool is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation. However, this compound is also highly toxic and can cause serious side effects if not used properly. It is important to use this compound with caution and follow strict safety protocols when conducting experiments.
Future Directions
There are many potential future directions for 2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid research. One area of interest is the development of new pain management drugs based on the structure of this compound. Researchers are also interested in studying the effects of this compound on other physiological processes, such as mood and cognition. Additionally, there is interest in exploring the potential of this compound as a therapeutic agent for other conditions, such as anxiety and depression.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its ability to act as a potent analgesic and anti-inflammatory agent, and it has shown promise as a research tool for studying pain and inflammation. While there are limitations to its use in lab experiments, this compound remains an important area of research with many potential future directions.
Synthesis Methods
2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid can be synthesized using a multistep reaction process. The first step involves the reaction of 2-cyclopenten-1-one with piperidine in the presence of sodium hydride to form 1-(2-cyclopenten-1-yl)piperidine. This intermediate is then reacted with acetic anhydride and triethylamine to form 1-(2-cyclopenten-1-yl)acetyl piperidine. Finally, this compound is reacted with sodium hydroxide to form this compound.
Scientific Research Applications
2-[1-(2-Cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid has been studied extensively in scientific research for its potential therapeutic applications. One of the major applications of this compound is in the treatment of pain and inflammation. Studies have shown that this compound has potent analgesic and anti-inflammatory effects, which make it a promising candidate for the development of new pain management drugs.
properties
IUPAC Name |
2-[1-(2-cyclopent-2-en-1-ylacetyl)piperidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-13(9-11-5-1-2-6-11)15-8-4-3-7-12(15)10-14(17)18/h1,5,11-12H,2-4,6-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYCPSHJBPGGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)O)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)

![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)
![3-[1-[(5-methyl-1H-pyrazol-4-yl)methylamino]ethyl]benzonitrile](/img/structure/B7559198.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-propylamino]acetic acid](/img/structure/B7559206.png)
![2-[(2-Methylbenzoyl)-propylamino]acetic acid](/img/structure/B7559207.png)
![3-[(2,3-Dichlorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7559215.png)
![2-[N-(1,4-dioxane-2-carbonyl)anilino]acetic acid](/img/structure/B7559236.png)
![1-[(3-Methoxy-2-propan-2-yloxyphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B7559247.png)
![2-[1-(2-Thiophen-2-ylacetyl)piperidin-2-yl]acetic acid](/img/structure/B7559261.png)
![2-[Ethyl-(2,4,6-trichlorophenyl)sulfonylamino]acetic acid](/img/structure/B7559269.png)